Carfilzomib Impurity 13 (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carfilzomib impurity 13 (hydrochloride) is a potential impurity found in commercial carfilzomib preparations. Carfilzomib is a second-generation, irreversible, peptide epoxyketone class proteasome inhibitor that targets the chymotrypsin-like β5 subunit of the constitutive 20S proteasome (IC50 = 5.2 nM) and the β5i subunit of the immunoproteasome 20Si (LMP7; IC50 = 14 nM) with minimal cross reactivity to other proteases. It can induce cell cycle arrest and apoptosis in human cancer cell lines including multiple myeloma, lymphoma, and various solid tumors (IC50s = 2.4-20 nM).

Aplicaciones Científicas De Investigación

Impact on Tumor Cells

Carfilzomib has been shown to induce tumor cell death through selective inhibition of the chymotrypsin-like activity of the proteasome. This action is particularly effective in hematologic tumor cells, such as those in multiple myeloma, non-Hodgkin lymphoma, and leukemia. The inhibition targets specific subunits in both the constitutive proteasome and the immunoproteasome, leading to proapoptotic effects including accumulation of proteasome substrates and induction of Noxa and caspase 3/7 (Parlati et al., 2009).

Pharmacokinetics and Metabolism

Carfilzomib demonstrates a unique pharmacokinetic profile with rapid plasma clearance and a short systemic half-life. It is cleared largely extrahepatically, mainly through peptidase cleavage and epoxide hydrolysis. Cytochrome P450-mediated metabolism plays a minor role, indicating that drug interactions through this pathway are unlikely (Wang et al., 2013). Another study highlights its stability and degradation pathways, noting that it is stable at neutral and slightly acidic pH but prone to degradation at high and low pH, oxidation, and photodegradation (Šesták et al., 2016).

Clinical Trials and Safety

Carfilzomib has been evaluated in multiple clinical trials for its efficacy in treating relapsed and refractory multiple myeloma. These trials have consistently shown that carfilzomib offers meaningful clinical benefits, with manageable adverse events and an acceptable safety profile (Siegel et al., 2012). It has also been demonstrated that carfilzomib can be safely re-administered with dose modifications in some cases of cardiac toxicity associated with its use (Grandin et al., 2015).

Cardiac Toxicity and Complications

Despite its efficacy, carfilzomib can be associated with significant cardiac toxicity. Studies have shown that this can include heart failure, angina, and myocardial ischemia, particularly in patients with pre-existing cardiac conditions or those undergoing high-dose treatment regimens (Chen-Scarabelli et al., 2017).

Propiedades

Nombre del producto |

Carfilzomib Impurity 13 (hydrochloride) |

|---|---|

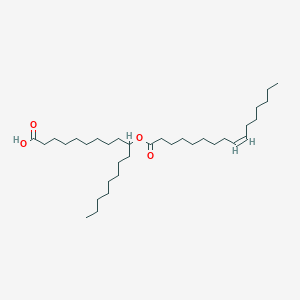

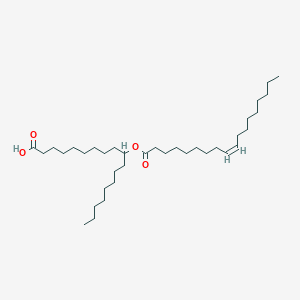

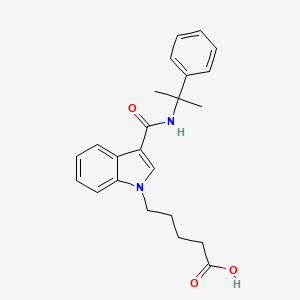

Fórmula molecular |

C16H22N2O4 · HCl |

Peso molecular |

342.8 |

InChI |

InChI=1S/C16H22N2O4.ClH/c19-15(12-18-8-10-22-11-9-18)17-14(16(20)21)7-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2,(H,17,19)(H,20,21);1H/t14-;/m0./s1 |

Clave InChI |

CHAYZFKMWYMTMH-UQKRIMTDSA-N |

SMILES |

OC([C@H](CCC1=CC=CC=C1)NC(CN2CCOCC2)=O)=O.Cl |

Sinónimos |

(αS)-α-[[2-(4-morpholinyl)acetyl]amino]-benzenebutanoic acid, monohydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.